molecular formula C11H10N4O B11890763 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine CAS No. 153595-95-0

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine

Katalognummer: B11890763
CAS-Nummer: 153595-95-0
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: RDBKKUAWHAHIQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is a compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The oxadiazole ring is also a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the indole ring followed by the construction of the oxadiazole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Analyse Chemischer Reaktionen

Types of Reactions

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the oxadiazole ring can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors in the body, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s stability and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole ring but lacks the oxadiazole ring.

    1,3,4-Oxadiazole derivatives: Share the oxadiazole ring but lack the indole ring.

Uniqueness

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the indole and oxadiazole rings, which provides a distinct set of chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to compounds with only one of these rings .

Eigenschaften

CAS-Nummer

153595-95-0

Molekularformel

C11H10N4O

Molekulargewicht

214.22 g/mol

IUPAC-Name

5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H10N4O/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15)

InChI-Schlüssel

RDBKKUAWHAHIQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(O3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.